4,5-Epoxydec-2(trans)-enal
Overview
Description
“4,5-Epoxydec-2(trans)-enal” is a compound that has been identified in human blood . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . Technically, “4,5-Epoxydec-2(trans)-enal” is part of the human exposome .
Molecular Structure Analysis
The molecular formula of “4,5-Epoxydec-2(trans)-enal” is C10H16O2 . It has an average mass of 168.233 Da and a monoisotopic mass of 168.115036 Da .
Chemical Reactions Analysis
A study by Lin J.M., Fay L.B., Welti D.H., and Blank I. discussed the synthesis of “trans-4,5-epoxy-(E)-2-decenal” and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5-Epoxydec-2(trans)-enal” are as follows :
Scientific Research Applications
Genotoxic Potential
- 4,5-Epoxydec-2(trans)-enal has been evaluated for its genotoxic potential. It did not induce gene mutations in bacterial cells but was positive in an in vitro micronucleus assay. This substance is considered an in vitro genotoxic agent. The negative results obtained in an in vivo micronucleus assay cannot overrule the positive results of the in vitro micronucleus assay due to the lack of cytotoxicity in the bone marrow. An in vivo Comet assay in rodents is recommended to verify possible genotoxic effects at the first site of contact, such as stomach/duodenum cells (Flavourings, 2012); (Silano et al., 2017).
Aroma Properties
- Studies on the aroma properties of a series of trans-4,5-epoxyalk-(E)-2-enals, including 4,5-epoxydec-2(trans)-enal, have identified them as intense aroma compounds in foods. They exhibit a metallic odor, which is significant in the context of food flavor studies (Buettner & Schieberle, 2001).
Chemical Synthesis and Applications
- The compound has been used in chemical synthesis, such as in the one-pot direct conversion of 2,3-epoxy alcohols into enantiomerically pure 4-hydroxy-4,5-dihydroisoxazole 2-oxides. This indicates its utility in organic chemistry for the synthesis of complex molecules (Marotta et al., 2001).
Role in Lipid Oxidation and DNA Adduct Formation
- 4,5-Epoxydec-2(trans)-enal has been identified as a product of lipid oxidation. It reacts with DNA nucleosides, forming adducts such as 1,N(6)-etheno-2'-deoxyadenosine and 1,N(2)-etheno-2'-deoxyguanosine. These findings link a primary product of lipid peroxidation to mutagenic DNA lesions, which is important for understanding the molecular mechanisms underlying various diseases and aging processes (Lee, Oe, & Blair, 2002).
Safety And Hazards
properties
IUPAC Name |
(E)-3-[(2S,3S)-3-pentyloxiran-2-yl]prop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-6-9-10(12-9)7-5-8-11/h5,7-10H,2-4,6H2,1H3/b7-5+/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOMEXREAUSUBP-MLXLLJIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H]1[C@@H](O1)/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; Floral, fruity aroma | |
Record name | 4,5-Epoxy-(E)-2-decenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1560/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water, Soluble (in ethanol) | |
Record name | 4,5-Epoxy-(E)-2-decenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1560/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.943-0.949 | |
Record name | 4,5-Epoxy-(E)-2-decenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1560/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
4,5-Epoxydec-2(trans)-enal | |
CAS RN |
134454-31-2 | |
Record name | trans-4,5-Epoxy-(E)-2-decenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134454-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Epoxy-2-decenal, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134454312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-EPOXY-2-DECENAL, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9K240ZU36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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